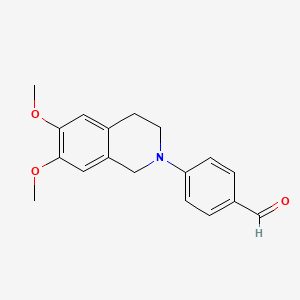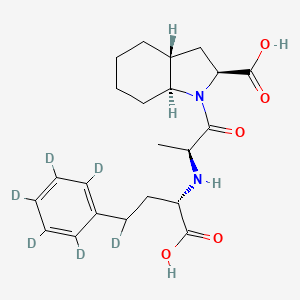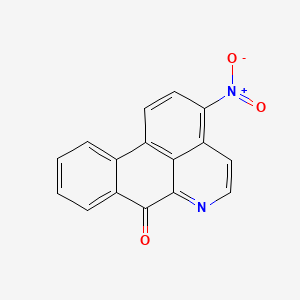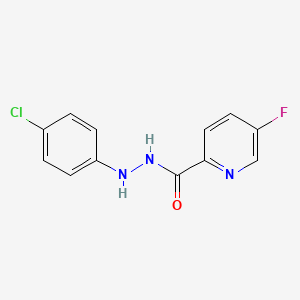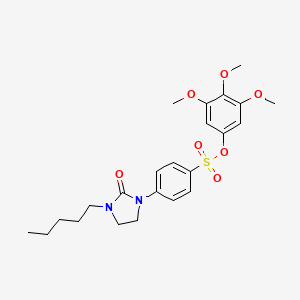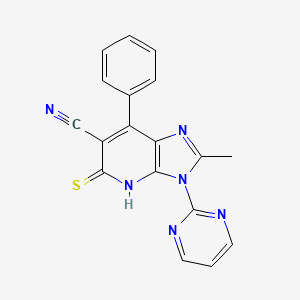
Antibacterial agent 111
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antibacterial agent 111 is a potent antibacterial compound known for its efficacy against various bacterial strains, including Bacillus cereus and Klebsiella pneumoniae . This compound has garnered significant attention due to its ability to firmly bind with tyrosyl-tRNA synthetase residues, making it a promising candidate in the fight against bacterial infections .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of antibacterial agent 111 involves a multi-step process. The initial step typically includes the formation of an intermediate compound through a series of chemical reactions. These reactions often involve the use of reagents such as imidazo[4,5-b]pyridine-5-thione derivatives . The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The process involves the optimization of reaction parameters such as temperature, pressure, and solvent choice to maximize efficiency and minimize by-products. Advanced purification techniques, including crystallization and chromatography, are employed to achieve the required purity levels for pharmaceutical applications .
化学反応の分析
Types of Reactions: Antibacterial agent 111 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The compound can be reduced using reducing agents, leading to the gain of hydrogen or loss of oxygen.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
科学的研究の応用
Antibacterial agent 111 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the mechanisms of antibacterial action and to develop new synthetic methodologies.
Biology: The compound is employed in microbiological studies to understand bacterial resistance mechanisms and to screen for new antibacterial agents.
Medicine: this compound is investigated for its potential use in treating bacterial infections, particularly those caused by drug-resistant strains.
Industry: The compound is utilized in the development of antibacterial coatings and materials for medical devices and surfaces
作用機序
The primary mechanism of action of antibacterial agent 111 involves its binding to tyrosyl-tRNA synthetase residues. This binding inhibits the enzyme’s activity, preventing the synthesis of proteins essential for bacterial growth and survival. The compound’s interaction with the bacterial ribosome further disrupts protein synthesis, leading to bacterial cell death .
類似化合物との比較
Penicillin: Like antibacterial agent 111, penicillin targets bacterial cell wall synthesis but through a different mechanism.
Tetracycline: This compound also inhibits protein synthesis but binds to the 30S ribosomal subunit instead of tyrosyl-tRNA synthetase.
Ciprofloxacin: It targets bacterial DNA gyrase, differing from the protein synthesis inhibition mechanism of this compound.
Uniqueness: this compound’s unique ability to bind firmly with tyrosyl-tRNA synthetase residues sets it apart from other antibacterial agents. This specific interaction provides a distinct mechanism of action, making it a valuable addition to the arsenal of antibacterial compounds .
特性
分子式 |
C18H12N6S |
|---|---|
分子量 |
344.4 g/mol |
IUPAC名 |
2-methyl-7-phenyl-3-pyrimidin-2-yl-5-sulfanylidene-4H-imidazo[4,5-b]pyridine-6-carbonitrile |
InChI |
InChI=1S/C18H12N6S/c1-11-22-15-14(12-6-3-2-4-7-12)13(10-19)17(25)23-16(15)24(11)18-20-8-5-9-21-18/h2-9H,1H3,(H,23,25) |
InChIキー |
PPNUSKUUUIRZDM-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(N1C3=NC=CC=N3)NC(=S)C(=C2C4=CC=CC=C4)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



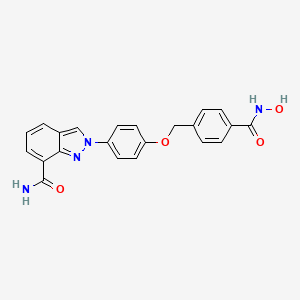
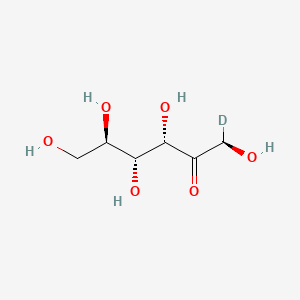
![1-[(2S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12400299.png)


